6-Aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride
Description
6-Aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride is a bicyclic compound featuring a fused [3.2.0] bicycloalkane system. Its structure includes an amino group at position 6 and a carboxylic acid moiety at position 3, with a hydrochloride counterion. This compound is of interest in medicinal chemistry due to its constrained bicyclic framework, which can enhance binding affinity and metabolic stability in drug candidates . The molecular formula is C₇H₁₂ClNO₂ (calculated from structural analogs in ), and it is supplied globally by pharmaceutical manufacturers in China and India for research purposes .
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-aminobicyclo[3.2.0]heptane-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c9-7-3-4-1-5(8(10)11)2-6(4)7;/h4-7H,1-3,9H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTFCOBLKSDRIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C2CC1C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride typically involves multiple steps, starting from simpler organic compounds. One common synthetic route involves the cyclization of a suitable precursor followed by functional group modifications to introduce the amine and carboxylic acid groups. Reaction conditions such as temperature, pressure, and choice of solvents and catalysts are carefully controlled to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: 6-Aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
6-Aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride has various scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may serve as a ligand or inhibitor in biochemical studies to understand enzyme mechanisms.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as a ligand, it may bind to specific receptors or enzymes, modulating their activity. The exact mechanism would vary based on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Functional Groups: Unlike 6-aminopenicillanic acid, the target compound lacks a β-lactam ring, limiting its direct antibiotic activity but expanding utility in non-antibiotic drug design .
- Pharmacological Relevance : Azabicyclo[3.1.1] derivatives (e.g., ) are prioritized in CNS drug discovery due to enhanced blood-brain barrier penetration, whereas [3.2.0] analogs are more common in peptide mimetics .
Collision Cross-Section (CCS) and Physicochemical Properties
Predicted CCS values for the methyl ester derivative (CID 132343903) provide insights into its gas-phase behavior:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 170.11756 | 139.1 |
| [M+Na]⁺ | 192.09950 | 142.6 |
| [M-H]⁻ | 168.10300 | 137.1 |
The target compound’s hydrochloride salt likely exhibits higher solubility in polar solvents compared to tert-butyl esters (e.g., ), which are lipophilic and used in solid-phase synthesis .
Patent and Commercial Landscape
- Suppliers : The compound is supplied by Enamine Ltd. () and Chinese/Indian manufacturers (), indicating its commercial relevance in API production .
Biological Activity
6-Aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride, with the CAS number 2138070-28-5, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H14ClNO2
- Molecular Weight : 191.66 g/mol
- Structure : The compound features a bicyclic structure with an amine and carboxylic acid functional group, which may contribute to its biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily related to its interactions with neurotransmitter systems and potential therapeutic applications.
- Glutamate Receptor Modulation : Similar compounds have been studied for their interactions with metabotropic glutamate receptors (mGluRs), suggesting that 6-aminobicyclo[3.2.0]heptane derivatives may influence glutamatergic signaling pathways .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of bicyclic compounds can exhibit antimicrobial activity, although specific data on this compound is limited .
Case Studies and Experimental Data
- Synthesis and Structural Analysis :
- Pharmacological Evaluation :
- Potential Therapeutic Applications :
Data Table: Biological Activities of Related Compounds
Future Directions
Further research is needed to fully elucidate the biological activity of this compound. Potential areas for exploration include:
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Structure-Activity Relationship (SAR) Studies : Investigating how variations in the chemical structure affect biological activity.
- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications in neurological disorders.
Q & A
Q. What are the established synthetic routes for 6-Aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride?
The synthesis typically involves photochemical decomposition of pyrazoline precursors. For example, CHF2-substituted pyrazolines undergo UV irradiation to form bicyclic intermediates, followed by hydrolysis and HCl salt formation . Alternative routes include intermolecular [2+2] photocycloaddition to construct the bicyclic core, with subsequent functionalization to introduce the amino and carboxylic acid groups . Key steps require precise control of reaction time and temperature to minimize by-products.
Q. What spectroscopic techniques are critical for structural elucidation?
- NMR (¹H/¹³C) : Assigns proton environments and carbon frameworks, particularly distinguishing bridgehead protons (e.g., δ 3.2–4.0 ppm for bicyclic systems) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., observed m/z 133.62 for the free base, consistent with C₆H₁₂ClN) .
- X-ray Crystallography : Resolves stereochemistry and confirms bicyclic geometry .
Q. How should the compound be stored to maintain stability?
Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent hygroscopic degradation and oxidation. Stability studies indicate decomposition above 25°C, particularly in aqueous solutions .
Q. What purification strategies are effective for removing synthesis by-products?
- Column Chromatography : Use silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) to separate diastereomers .
- Recrystallization : Ethanol/water mixtures (70:30 v/v) yield high-purity crystals (>95%) .
Advanced Research Questions
Q. How can low yields in cyclization steps be addressed?
Optimize photochemical conditions (e.g., wavelength, solvent polarity). For example, using acetone as a solvent under 254 nm UV light improves cyclization efficiency by 15–20% compared to THF . Catalytic additives like triethylamine (1–2 mol%) reduce side reactions by neutralizing HCl generated during the process .
Q. What challenges arise in achieving enantiomeric purity, and how are they resolved?
Racemization occurs during acidic hydrolysis of intermediates. Solutions include:
Q. How do stereochemical configurations impact biological activity?
Diastereomers exhibit divergent binding affinities. For example, the (1R,5S,6S) configuration in related bicyclic systems shows enhanced mimicry of meta-substituted benzenes in drug design, improving interactions with GABA receptors . Activity assays (e.g., IC₅₀ measurements) are critical for structure-activity relationship (SAR) studies.
Q. How can conflicting NMR data between predicted and observed spectra be resolved?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian09) to validate assignments .
Q. What role does the bicyclic structure play in physicochemical properties?
The rigid bicyclo[3.2.0] framework increases metabolic stability compared to linear analogues. Calculated logP (1.18±0.06) suggests moderate lipophilicity, while the hydrochloride salt improves aqueous solubility (>50 mg/mL in PBS pH 7.4) .
Q. What are its potential applications in medicinal chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
